![molecular formula C22H15ClN2O4S2 B2910574 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide CAS No. 900135-04-8](/img/structure/B2910574.png)
3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide is a synthetic compound known for its potential biological and pharmacological activities. This compound is a hybrid structure containing both thiazolidine and coumarin moieties, making it an interesting subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide typically involves a multi-step process:
Formation of Thiazolidine Ring: : The initial step involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidine ring.
Coumarin Attachment: : The 2-oxo-2H-chromen-6-yl (coumarin) moiety is then attached through a nucleophilic substitution reaction using appropriate reagents and conditions.
Final Condensation: : The final step involves the coupling of the thiazolidine and coumarin moieties through a propanamide linker using condensation reagents like DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production may scale up these processes using optimized conditions for higher yields and purity, involving:
Continuous flow chemistry for better control of reaction conditions.
Catalytic processes to enhance the efficiency and reduce waste.
Advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the thiazolidine ring, using oxidizing agents like hydrogen peroxide or permanganate.
Reduction: : Reduction reactions can target the carbonyl groups, employing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions may occur at the chlorobenzylidene moiety with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, permanganate under acidic or basic conditions.
Reduction: : Sodium borohydride in ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: : Ammonia or amine in ethanol, thiols in the presence of a base.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Alcohols or corresponding amines.
Substitution: : Amino or thiol derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: : Studied for its potential use as a building block in organic synthesis and catalysis.
Biology: : Investigated for its enzyme inhibition properties and potential as a fluorescent probe due to the coumarin moiety.
Medicine: : Explored for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Used in the development of new materials and dyes, leveraging its structural properties.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Enzyme Inhibition: : The thiazolidine ring can interact with various enzymes, inhibiting their activity by forming stable complexes.
DNA Intercalation: : The planar structure of the coumarin moiety allows it to intercalate into DNA, affecting replication and transcription processes.
Oxidative Stress Modulation: : The compound may modulate oxidative stress by scavenging free radicals or affecting redox-sensitive pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
3-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide
Unique Aspects
The presence of a chlorobenzylidene moiety makes 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide unique in its reactivity and biological activity.
The specific positioning of functional groups enhances its potential interactions with biological targets compared to its analogs.
This compound continues to be an exciting focus for scientific research due to its diverse applications and unique chemical properties. Got any particular aspect you’re more curious about?
Properties
IUPAC Name |
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S2/c23-16-4-2-1-3-13(16)12-18-21(28)25(22(30)31-18)10-9-19(26)24-15-6-7-17-14(11-15)5-8-20(27)29-17/h1-8,11-12H,9-10H2,(H,24,26)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXNMHYNBALXFA-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
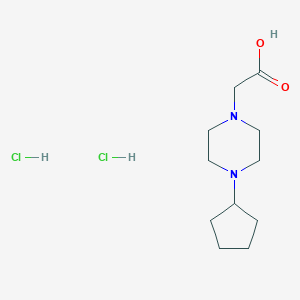
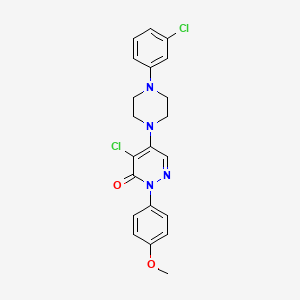
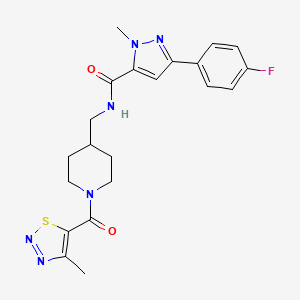
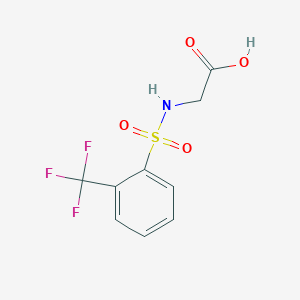
![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2910498.png)
![1-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2910500.png)
![ethyl 4-({2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2910501.png)
![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-oxo-6-propan-2-ylpiperidine-3-carboxamide;hydrochloride](/img/structure/B2910503.png)
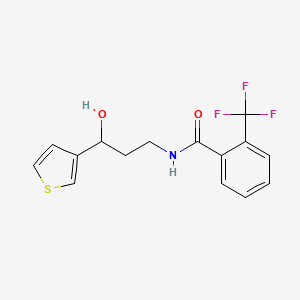
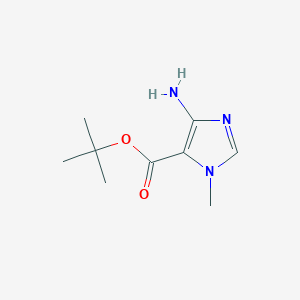
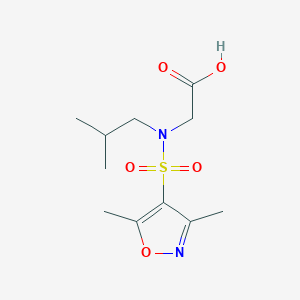
![(2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride](/img/structure/B2910508.png)
![2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2910511.png)
